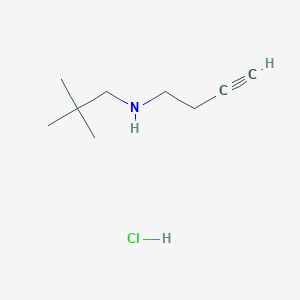

N-ブチル-3-イニル-2,2-ジメチルプロパン-1-アミン;塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C15H28ClN. It is a derivative of 2,2-dimethylpropan-1-amine with a but-3-ynyl group attached to the nitrogen atom, and it forms a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride typically begins with 2,2-dimethylpropan-1-amine as the starting material.

Reaction Steps: The but-3-ynyl group can be introduced through a nucleophilic substitution reaction. The amine group attacks the terminal alkyne, forming the desired compound.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods:

Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems.

Purification: The product is purified through recrystallization or distillation to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

Oxidation: N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride can undergo oxidation reactions to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce various functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed:

Oxidation Products: Alcohols and ketones.

Reduction Products: Primary amines.

Substitution Products: Various functionalized derivatives.

科学的研究の応用

Chemistry: N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism by which N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

N-But-3-ynyl-2,2-dimethylpropan-1-amine: Similar structure but without the hydrochloride salt.

N-But-3-ynyl-2,2-dimethylpropan-1-ol: An alcohol derivative with a similar alkyl chain.

N-But-3-ynyl-2,2-dimethylpropanamide: An amide derivative with a similar alkyl chain.

生物活性

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical characteristics, synthesis, and relevant research findings.

Chemical Structure and Properties

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is classified as an alkyne-substituted amine . Its molecular formula is C8H15ClN, comprising eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one chlorine atom. The presence of both an alkyne and a primary amine functional group allows for diverse chemical reactivity, which is essential for its biological activity.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Weight | 161.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Functional Groups | Alkyne, Primary Amine |

Synthesis

The synthesis of N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with appropriate alkyne reagents under controlled conditions to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.

The biological activity of N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride can be attributed to its ability to interact with various biological targets. Studies indicate that modifications at the alkyne position can significantly influence its selectivity towards specific targets in biological systems.

Case Studies and Research Findings

- Antimicrobial Activity : Research has suggested that compounds similar to N-but-3-ynyl derivatives exhibit antimicrobial properties. For instance, a study demonstrated that certain alkyne-substituted amines can inhibit bacterial growth by interfering with cell wall synthesis .

- Cytotoxicity : In vitro studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective roles in models of neurodegeneration, possibly through modulation of oxidative stress pathways .

Comparative Analysis with Related Compounds

To understand the unique biological activity of N-but-3-ynyl derivatives, a comparative analysis with structurally similar compounds can provide insights into structure–activity relationships (SAR).

特性

IUPAC Name |

N-but-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-5-6-7-10-8-9(2,3)4;/h1,10H,6-8H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSGFJUJOMLCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCC#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。